Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- is a chiral compound with the molecular formula CHNO and a molar mass of 143.23 g/mol. It is categorized under morpholines, which are heterocyclic compounds featuring both amine and ether functional groups. The compound is also known by its synonym (S)-3-((S)-sec-butyl)morpholine and has a CAS number of 1273577-23-3. Morpholine derivatives, including this compound, are of significant interest due to their diverse applications in pharmaceuticals and chemical synthesis .
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- belongs to the class of morpholines, which are characterized by a six-membered ring containing one nitrogen atom and one oxygen atom. Morpholines are often utilized in various chemical processes and as intermediates in the synthesis of more complex organic molecules. The compound is classified as an organic heterocyclic compound due to its ring structure that includes nitrogen and oxygen .
The synthesis of Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- can be achieved through several methods, including:
The polymer-supported approach emphasizes stereoselectivity, allowing for the controlled formation of specific stereoisomers during synthesis. The use of triethylsilane in cleavage cocktails has been noted to enhance the stereoselective formation of morpholine derivatives .
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- features a six-membered ring structure with one nitrogen and one oxygen atom integrated into the ring. The specific configuration at the chiral centers contributes to its stereochemical properties.
Morpholine derivatives can undergo various chemical reactions, including:
The stability of morpholine derivatives in various chemical environments allows for their application in synthetic routes that require robust intermediates.
Morpholine compounds typically act as bases due to the presence of the nitrogen atom within their structure. In biological systems, they may interact with various enzymes or receptors through hydrogen bonding or electrostatic interactions. This property makes them valuable in pharmaceutical applications where modulation of biological pathways is required.
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- has significant applications in:
Morpholine derivatives have established a significant legacy in pharmaceutical development since their initial exploration in the mid-20th century. The morpholine ring system—characterized by a six-membered heterocycle containing both nitrogen and oxygen atoms—first gained prominence due to its versatile physicochemical properties and metabolic stability. Early derivatives like phendimetrazine (approved 1959) and timolol (approved 1978) demonstrated the scaffold's applicability for central nervous system (CNS) and cardiovascular therapeutics, respectively [4] [6]. The strategic incorporation of morpholine addresses multiple drug design challenges: it enhances water solubility through its basic nitrogen atom (pKa ~8.4), improves membrane permeability via balanced lipophilicity, and offers metabolic stability compared to piperazine analogues [1] [10].
The evolution of morpholine-containing drugs accelerated with the introduction of reboxetine (1997), a chiral morpholine derivative serving as a selective norepinephrine reuptake inhibitor for depression treatment. This milestone highlighted the scaffold's capacity for stereoselective interactions with biological targets [3] [6]. Subsequent decades witnessed morpholine integration into diverse therapeutic agents, including kinase inhibitors and antimicrobials, cementing its status as a privileged structure in medicinal chemistry. Over 100 approved drugs now incorporate this heterocycle, reflecting its broad utility in optimizing pharmacokinetic and pharmacodynamic profiles [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: